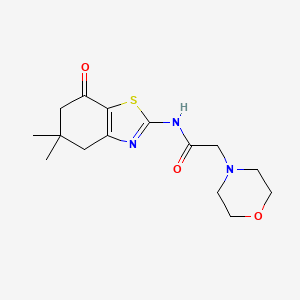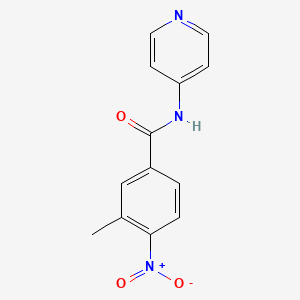![molecular formula C16H13ClN2OS B5691186 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as proteins and nucleic acids. This compound may also disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. This compound has also been shown to induce apoptosis, a programmed cell death, in cancer cells. In addition, this compound has been shown to have a low toxicity profile in vitro, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. This compound also has a low toxicity profile, making it a safe and effective candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, this compound can be further studied for its potential applications in bioimaging and drug delivery systems. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this compound for potential clinical applications.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its broad-spectrum activity against bacteria, fungi, and cancer cells, as well as its low toxicity profile, make it a promising candidate for further research. Future studies should focus on optimizing the synthesis method, identifying its molecular targets, and evaluating its safety and efficacy for potential clinical applications.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole involves the reaction of 2-(2-chlorobenzylthio)-5-(2-methylphenyl)-1,3,4-oxadiazole with a suitable reagent. This reaction can be carried out using various methods, including the use of a catalyst or a solvent. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for bioimaging.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-6-2-4-8-13(11)15-18-19-16(20-15)21-10-12-7-3-5-9-14(12)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWKZEKPROWXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-{[(1S*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5691110.png)
![3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691125.png)

![2-ethyl-N-[2-(2-methylphenyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5691144.png)
![3-[(3R*,4S*)-1-(2-chloro-5-fluorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5691152.png)
![phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5691153.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5691154.png)
![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5691180.png)

![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)